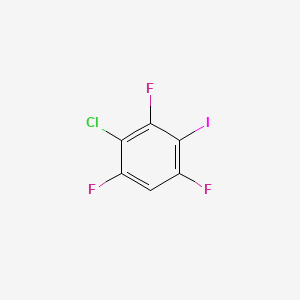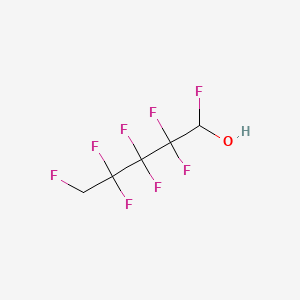
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol is a fluorinated alcohol with the molecular formula C5H4F8O and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of eight fluorine atoms, making it highly fluorinated. It is also known by other names such as 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol can be synthesized through various methods. One common method involves the fluorination of pentanol derivatives. The reaction typically requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups such as alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol has several applications in scientific research:
Chemistry: It is used as a cosurfactant in the synthesis of nanocrystals, such as silver and silver iodide nanocrystals.
Biology: The compound’s unique properties make it useful in various biological studies, including the study of fluorinated compounds’ interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its fluorinated nature.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,4,4,5-Octafluoropentan-1-ol is primarily related to its highly fluorinated structure. The presence of multiple fluorine atoms imparts unique properties such as high electronegativity and chemical stability. These properties enable the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways and signal transduction processes due to its ability to form strong hydrogen bonds and interact with hydrophobic regions of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol can be compared with other similar fluorinated alcohols:
1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Similar in structure but differs in the position of the hydroxyl group.
1,1,5-Trihydrooctafluoropentan-1-ol: Another fluorinated alcohol with a different arrangement of hydrogen and fluorine atoms.
2,2,3,3,4,4,5,5-Octafluoropentanol: A closely related compound with similar properties but different applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
1513-96-8 |
|---|---|
Molekularformel |
C5H4F8O |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c6-1-3(8,9)5(12,13)4(10,11)2(7)14/h2,14H,1H2 |
InChI-Schlüssel |
DDRFQQVDRIEKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(O)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


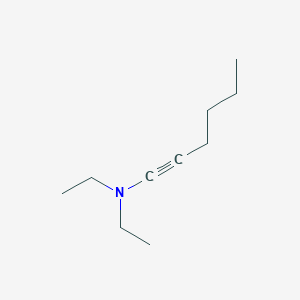
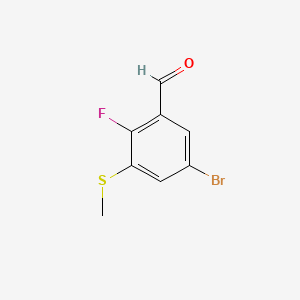
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
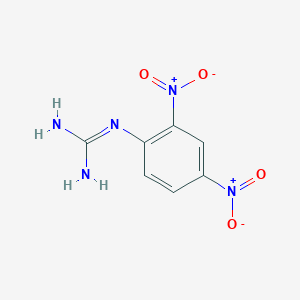
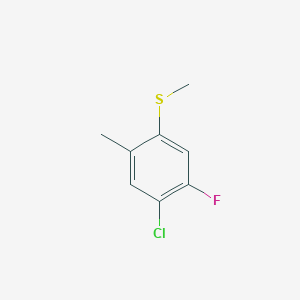
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)
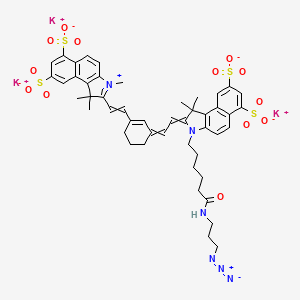
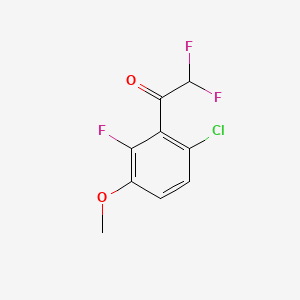
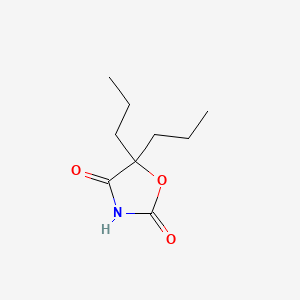
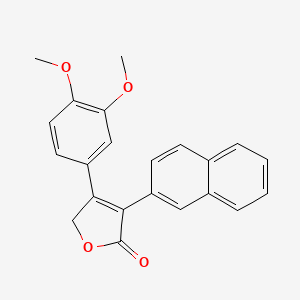
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
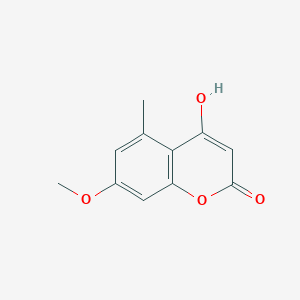
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
